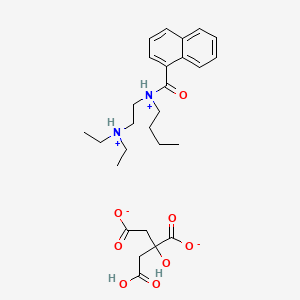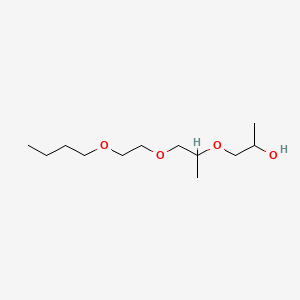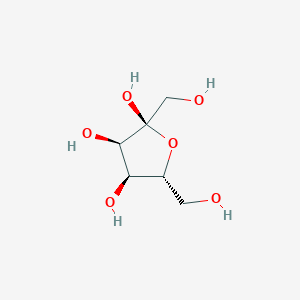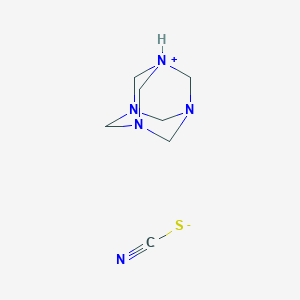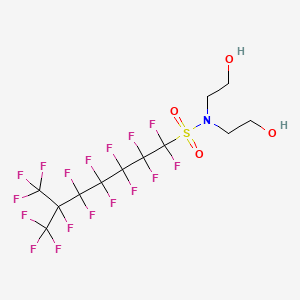
Heptadecafluoro-N,N-bis(2-hydroxyethyl)isooctanesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE is a fluorinated organic compound with the molecular formula C₁₂H₁₀F₁₇NO₄S. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial and research applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE typically involves the reaction of a fluorinated isooctane derivative with N,N-bis(2-hydroxyethyl)amine in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
- Temperature: 50-70°C
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile
- Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
- Continuous feeding of reactants into the reactor
- Maintaining optimal reaction conditions
- Efficient separation and purification of the product using techniques such as distillation and chromatography
Analyse Des Réactions Chimiques
Types of Reactions
HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C
Reduction: Lithium aluminum hydride in anhydrous ether, temperature around 0-25°C
Substitution: Sodium hydroxide in aqueous medium, temperature around 25-50°C
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of hydroxylated or alkoxylated derivatives
Applications De Recherche Scientifique
HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty coatings, lubricants, and fire-resistant materials.
Mécanisme D'action
The mechanism of action of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE involves its interaction with molecular targets such as cell membranes and proteins. The compound’s fluorinated tail provides hydrophobic interactions, while the sulfonamide group forms hydrogen bonds with target molecules. This dual interaction facilitates its role as a surfactant and emulsifying agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE
- HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONATE
- HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONIC ACID
Uniqueness
HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE is unique due to its specific combination of fluorinated and sulfonamide groups, which provide both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to other similar compounds.
Propriétés
Numéro CAS |
93894-66-7 |
|---|---|
Formule moléculaire |
C12H10F17NO4S |
Poids moléculaire |
587.25 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-N,N-bis(2-hydroxyethyl)-6-(trifluoromethyl)heptane-1-sulfonamide |
InChI |
InChI=1S/C12H10F17NO4S/c13-5(10(22,23)24,11(25,26)27)6(14,15)7(16,17)8(18,19)9(20,21)12(28,29)35(33,34)30(1-3-31)2-4-32/h31-32H,1-4H2 |
Clé InChI |
AGKZAFDQVNHYRO-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





